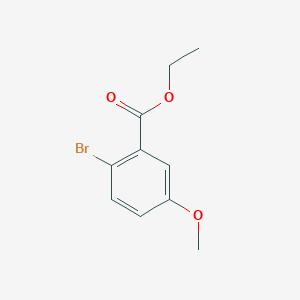

Ethyl 2-bromo-5-methoxybenzoate

Descripción general

Descripción

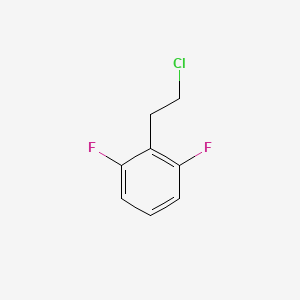

Ethyl 2-bromo-5-methoxybenzoate is a chemical compound used as a pharmaceutical intermediate . It is an ester and an ether, containing a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-5-methoxybenzoate includes a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

Ethyl 2-bromo-5-methoxybenzoate is a liquid at room temperature . It has a molecular weight of 259.1 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

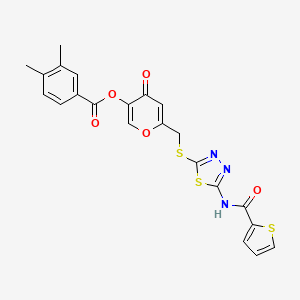

Synthesis of Triazoloquinoline Derivatives : Ethyl 2-bromo-5-methoxybenzoate was used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This compound was further modified to produce ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, demonstrating its utility in complex organic syntheses (Pokhodylo & Obushak, 2019).

Creation of Amino and Sulfonyl Derivatives : The compound was used to synthesize 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the production of amisulpride, a therapeutic drug. This process involved multiple steps, showcasing the compound's versatility in medicinal chemistry (Wang Yu, 2008).

Development of Pharmacologically Active Derivatives : Ethyl 2-bromo-5-methoxybenzoate was utilized in the synthesis of benzo[b]thiophen derivatives with potential pharmacological properties. These derivatives were further studied for their potential applications in medicinal chemistry (Chapman et al., 1971).

Role in Synthesizing Anticonvulsant Agents : It played a role in synthesizing various quinazolinone derivatives with anticonvulsant properties, indicating its importance in developing new therapeutic agents (Ugale et al., 2012).

In Phenanthrene Synthesis : The compound was integral in synthesizing effusol, a natural product isolated from Juncus effusus. The key step involved an intramolecular Ullmann reaction highlighting its role in natural product synthesis (Carvalho et al., 1984).

Propiedades

IUPAC Name |

ethyl 2-bromo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWUXGHDYGRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-5-methoxybenzoate | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)

![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)

![2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2411795.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2411797.png)